molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No. B1445927
CAS RN: 1803591-49-2
M. Wt: 273.6 g/mol
InChI Key: KRPXRQSGMADYMX-UHFFFAOYSA-N
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Description

“3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803591-49-2 . It has a molecular weight of 273.59 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H .

It is a powder that is stored at room temperature .

Scientific Research Applications

Cold-Chain Transportation

This compound is utilized in cold-chain transportation to ensure the stability and integrity of temperature-sensitive pharmaceuticals. Its chemical properties allow it to maintain consistency in various environmental conditions, which is crucial for the delivery of vaccines and biologics .

Synthesis of Heterocyclic Compounds

It serves as a precursor in the synthesis of novel heterocyclic compounds. These structures are significant in medicinal chemistry for creating libraries of molecules with potential biological activities, such as anti-fibrotic drugs .

Anti-Fibrosis Research

In the field of anti-fibrosis, derivatives of this compound have been synthesized and evaluated for their effectiveness in inhibiting fibrotic activities. This includes the suppression of collagen expression and hydroxyproline content in vitro, indicating potential as novel anti-fibrotic drugs .

Insecticidal Activities

The compound has been used to synthesize derivatives that exhibit insecticidal properties. Preliminary bioassays have shown that some of these derivatives have a significant mortality rate against certain pests, suggesting its use in developing new insecticides .

Fungicidal Properties

Derivatives of this compound have also demonstrated fungicidal activities. Some synthesized compounds have shown high growth inhibitory rates against specific fungi, making them promising candidates for new fungicidal agents .

Organosulfur Compound Synthesis

It is involved in the preparation of organosulfur compounds, which are important in various biological processes. These compounds have been studied for their physicochemical properties and biological activities, including their potential use in pharmaceuticals .

Pharmaceutical Research

The compound’s role in pharmaceutical research is notable, particularly in the development of new therapeutic agents. Its derivatives are being explored for various pharmacological activities, which could lead to the discovery of new medications .

Chemical Biology

In chemical biology, this compound is used to explore the interactions between chemical compounds and biological systems. It helps in understanding the underlying mechanisms of diseases and the development of targeted therapies .

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPXRQSGMADYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 3
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 4
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 5
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 6
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

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